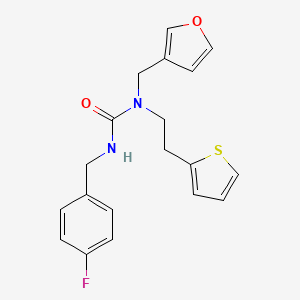

3-(4-Fluorobenzyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea

CAS No.: 1421445-77-3

Cat. No.: VC5218035

Molecular Formula: C19H19FN2O2S

Molecular Weight: 358.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421445-77-3 |

|---|---|

| Molecular Formula | C19H19FN2O2S |

| Molecular Weight | 358.43 |

| IUPAC Name | 3-[(4-fluorophenyl)methyl]-1-(furan-3-ylmethyl)-1-(2-thiophen-2-ylethyl)urea |

| Standard InChI | InChI=1S/C19H19FN2O2S/c20-17-5-3-15(4-6-17)12-21-19(23)22(13-16-8-10-24-14-16)9-7-18-2-1-11-25-18/h1-6,8,10-11,14H,7,9,12-13H2,(H,21,23) |

| Standard InChI Key | PXNSPSPZSRYRHH-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)NCC3=CC=C(C=C3)F |

Introduction

3-(4-Fluorobenzyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a complex organic compound belonging to the class of ureas. It features a carbonyl group (C=O) directly attached to two nitrogen atoms, along with a furan ring, a thiophene moiety, and a fluorobenzyl group. This compound is of interest in medicinal chemistry and material science due to its unique structural components.

Synthesis Methods

The synthesis of 3-(4-Fluorobenzyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea typically involves advanced techniques such as microwave-assisted synthesis. This method enhances reaction rates and yields by using coupling agents like DMT/NMM/TsO or EDC under mild conditions, reducing the need for harsh reagents or high temperatures.

Potential Applications

-

Medicinal Chemistry: Derivatives of urea compounds often exhibit significant biological activity, including anti-inflammatory and anticancer properties.

-

Material Science: The unique structural components make it suitable for various material applications.

Analytical Techniques

To confirm the identity and purity of the compound, techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume